molecular formula C21H23N7O3 B5827411 3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL

3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL

Cat. No.: B5827411
M. Wt: 421.5 g/mol
InChI Key: GIRMLRHIIJQZIX-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a morpholine ring, and a triazine core. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the Ullmann reaction, where 4-iodophenol reacts with 3-methoxyphenol in the presence of a copper catalyst . This is followed by demethylation using hydrobromic acid in acetic acid. Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets such as enzymes and DNA. The compound’s triazine core can form hydrogen bonds and other interactions with biological molecules, affecting their function. This interaction can modulate pathways involved in cell growth, apoptosis, and other critical processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler phenolic compounds.

Properties

IUPAC Name

3-[(E)-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3/c1-30-18-7-5-16(6-8-18)23-19-24-20(26-21(25-19)28-9-11-31-12-10-28)27-22-14-15-3-2-4-17(29)13-15/h2-8,13-14,29H,9-12H2,1H3,(H2,23,24,25,26,27)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRMLRHIIJQZIX-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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